molecular formula C13H21N B1175570 3-methyl-N-(1-phenylethyl)-2-butanamine

3-methyl-N-(1-phenylethyl)-2-butanamine

Cat. No.: B1175570
M. Wt: 191.318
InChI Key: ZMZIQRWISWNDFB-KIYNQFGBSA-N
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Description

3-Methyl-N-(1-phenylethyl)-2-butanamine is a substituted phenethylamine derivative characterized by a branched aliphatic chain (3-methylbutanamine) and a chiral 1-phenylethyl substituent. The 1-phenylethyl group is notable for enhancing lipophilicity and influencing receptor binding, a property observed in antimicrobial and central nervous system (CNS)-active analogs .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.318

IUPAC Name

3-methyl-N-[(1S)-1-phenylethyl]butan-2-amine

InChI

InChI=1S/C13H21N/c1-10(2)11(3)14-12(4)13-8-6-5-7-9-13/h5-12,14H,1-4H3/t11?,12-/m0/s1

InChI Key

ZMZIQRWISWNDFB-KIYNQFGBSA-N

SMILES

CC(C)C(C)NC(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine)

  • Structural Differences : MBDB replaces the 1-phenylethyl group in the target compound with a methylenedioxybenzodioxole ring.
  • Pharmacological Profile : MBDB is a serotonergic agonist with weaker dopaminergic activity compared to MDMA, leading to milder psychoactive effects .
  • Popularity : Less prevalent in illicit markets than MDMA, likely due to reduced potency .

MDEA (3,4-Methylenedioxy-N-ethylamphetamine)

  • Structural Differences : Features an ethylamine side chain instead of the branched butanamine group.
  • Activity : Exhibits similar entactogenic effects to MDMA but with shorter duration .

Ethyl(1-phenylethyl)benzene

  • Non-Pharmacological Use: Found in electrical capacitors as a dielectric fluid component, highlighting the versatility of the 1-phenylethyl group in industrial applications .

Antimicrobial Derivatives with 1-Phenylethyl Substituents

3-Phenyl-5-(1-phenylethyl)-THTT (Compound 42)

  • Activity : Demonstrates broad-spectrum antifungal activity against Candida krusei and C. parapsilosis, outperforming fluconazole in some cases .
  • Structural Relevance : The 1-phenylethyl group enhances membrane penetration, critical for targeting fungal cells .

Pyridine Derivatives (e.g., 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile)

  • Activity : Inhibits gram-positive bacteria (e.g., Staphylococcus aureus) and fungi with inhibition zones of 12–16 mm at 0.1% concentration .
  • Mechanism : The 1-phenylethyl group likely disrupts microbial cell wall synthesis via hydrophobic interactions .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological/Industrial Activity Reference
3-Methyl-N-(1-phenylethyl)-2-butanamine Substituted phenethylamine 3-Methylbutanamine, 1-phenylethyl Not explicitly reported (inference: CNS modulation potential) N/A
MBDB Benzodioxole phenethylamine Methylenedioxybenzodioxole, N-methyl Serotonergic agonist
3-Phenyl-5-(1-phenylethyl)-THTT Tetrahydrothiadiazine-thione 1-Phenylethyl, phenyl Antifungal (superior to fluconazole)
Ethyl(1-phenylethyl)benzene Alkylbenzene 1-Phenylethyl, ethyl Dielectric fluid in capacitors

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The 1-phenylethyl group enhances lipophilicity across diverse applications, from antimicrobial activity to industrial stability. Its stereochemistry (chirality) may further influence receptor binding specificity, though this requires validation .

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